2'-Amino-2'-deoxyuridine-5'-triphosphate
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Overview
Description
2’-Amino-2’-deoxyuridine-5’-triphosphate is a nucleotide analog that has garnered interest in various scientific fields due to its unique properties. This compound is a derivative of uridine triphosphate, where the 2’ hydroxyl group is replaced by an amino group. Its molecular formula is C9H16N3O14P3, and it has a molecular weight of 483.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxyuridine-5’-triphosphate typically involves the protection of the amino group followed by phosphorylation. One common method includes the use of N-hydroxyphthalimide to protect the amino group during the synthesis . The protected nucleoside is then phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) under controlled conditions to yield the triphosphate .
Industrial Production Methods
Industrial production of 2’-Amino-2’-deoxyuridine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the protection of functional groups, selective phosphorylation, and purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-2’-deoxyuridine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Phosphorylation: The compound can be further phosphorylated to form higher phosphorylated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Phosphorylation: Phosphorylating agents like POCl3 are used under anhydrous conditions.
Major Products Formed
Oxidation: Oxo derivatives of the nucleotide.
Substitution: Various substituted nucleotides depending on the nucleophile used.
Phosphorylation: Higher phosphorylated derivatives of the nucleotide.
Scientific Research Applications
2’-Amino-2’-deoxyuridine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Medicine: Investigated for its potential antiviral properties by inhibiting viral DNA replication.
Industry: Used in the production of labeled nucleotides for various biochemical assays.
Mechanism of Action
The mechanism of action of 2’-Amino-2’-deoxyuridine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. Once incorporated, it can inhibit further DNA synthesis by acting as a chain terminator. This inhibition occurs because the amino group at the 2’ position interferes with the normal base pairing and elongation process . The compound targets viral DNA polymerases, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
2’-Amino-2’-deoxyadenosine-5’-triphosphate: Another nucleotide analog with an amino group at the 2’ position but with adenine as the base.
2’-Deoxyuridine-5’-triphosphate: A similar compound without the amino group at the 2’ position.
5-Fluorouracil: A pyrimidine analog used in cancer treatment that also interferes with DNA synthesis.
Uniqueness
2’-Amino-2’-deoxyuridine-5’-triphosphate is unique due to the presence of the amino group at the 2’ position, which significantly alters its chemical properties and biological activity. This modification allows it to act as a chain terminator in DNA synthesis, making it a valuable tool in molecular biology and antiviral research .
Properties
Molecular Formula |
C9H16N3O14P3 |
---|---|
Molecular Weight |
483.16 g/mol |
IUPAC Name |
[[4-amino-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3,10H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18) |
InChI Key |
RJZLOYMABJJGTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |
Origin of Product |
United States |
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